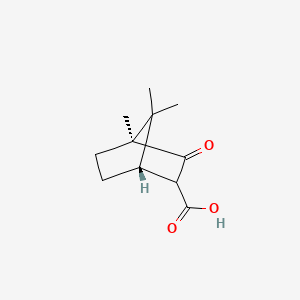
(-)-camphorcarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-camphorcarboxylic acid, also known as d-Camphocarboxylic acid, is a heterocyclic organic compound with the molecular formula C₁₁H₁₆O₃. It is a derivative of camphor and features a bicyclic structure with a carboxylic acid functional group. This compound is known for its unique chemical properties and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions
(-)-camphorcarboxylic acid can be synthesized through several methods:
Oxidation of Camphor: One common method involves the oxidation of camphor using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydrolysis of Camphor Derivatives: Another method involves the hydrolysis of camphor derivatives, such as camphor nitriles or camphor amides, in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product .
化学反応の分析
Types of Reactions
(-)-camphorcarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alcohols, amines, and acid chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of higher carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of esters, amides, or other functional derivatives.
科学的研究の応用
(-)-camphorcarboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (-)-camphorcarboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Chemical Reactivity: Its carboxylic acid group can participate in various chemical reactions, influencing its biological and chemical activities
類似化合物との比較
(-)-camphorcarboxylic acid can be compared with other similar compounds, such as:
Camphor: Both compounds share a bicyclic structure, but this compound has an additional carboxylic acid group, making it more reactive.
Camphorquinone: This compound is an oxidized form of camphor and lacks the carboxylic acid group, resulting in different chemical properties.
Bornane-2,3-dione: Similar in structure but with different functional groups, leading to distinct reactivity and applications .
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique structure and reactivity make it valuable for research and industrial applications
特性
CAS番号 |
18530-29-5 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
(1S,2R,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+,11+/m0/s1 |
InChIキー |
XNMVAVGXJZFTEH-MVKOHCKWSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
異性体SMILES |
C[C@]12CC[C@H](C1(C)C)[C@H](C2=O)C(=O)O |
正規SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















